molecular formula C26H28N4OS B2842592 1-(3-cyano-6-ethylquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1226439-48-0

1-(3-cyano-6-ethylquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide

Cat. No.: B2842592
CAS No.: 1226439-48-0
M. Wt: 444.6
InChI Key: UDNSFQWXFCGDLW-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The piperidine-4-carboxamide moiety is linked to a benzyl group bearing a methylsulfanyl (SMe) substituent at the para position.

Properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-3-18-6-9-24-23(14-18)25(21(15-27)17-28-24)30-12-10-20(11-13-30)26(31)29-16-19-4-7-22(32-2)8-5-19/h4-9,14,17,20H,3,10-13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSFQWXFCGDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Quinoline Cores

2.1.1 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide ()

  • Structural Differences: Ethoxy group at position 6 of the quinoline instead of ethyl; phenyl substituent on the benzyl group instead of 4-(methylsulfanyl)phenyl.
  • Implications : The ethoxy group may enhance solubility due to increased polarity, while the phenyl substituent reduces steric bulk compared to the SMe group. This could influence binding affinity and metabolic stability .

2.1.2 1-(3-Cyano-6-fluoro-4-quinolinyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide ()

  • Structural Differences : Fluoro substituent at position 6; trifluoromethoxy (OCF₃) group on the benzyl ring.
  • Implications : Fluorine improves metabolic stability and electronegativity, while OCF₃ enhances lipophilicity and may affect target engagement .
Compound Quinoline Substituents Benzyl Substituent Molecular Weight Key Features
Target Compound () 3-CN, 6-Et 4-(SMe)phenyl Not provided Balanced hydrophobicity/SMe interaction
Ethoxy Analog () 3-CN, 6-OEt Phenyl ~432 g/mol* Increased polarity
Fluoro-Trifluoromethoxy Analog () 3-CN, 6-F 4-OCF₃phenyl ~478 g/mol* Enhanced metabolic stability

*Calculated based on molecular formulas.

Analogs with Heterocyclic Variations

2.2.1 Oxazole-Based Compounds ()
Examples include 1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide .

  • Structural Differences: Oxazole core replaces quinoline; chloro and methyl substituents on the aryl group.
  • Implications: The oxazole’s smaller aromatic system may reduce π-π stacking interactions but improve synthetic accessibility.

2.2.2 Pyrimidine-Based Compound ()
1-[2-(3-methylphenyl)pyrimidin-4-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide shares the SMe-benzyl and piperidine-carboxamide groups but uses a pyrimidine core.

  • Implications: Pyrimidine’s nitrogen-rich structure could alter hydrogen-bonding interactions compared to quinoline .

Substituent Effects on Pharmacological Properties

  • Methylsulfanyl (SMe) vs.
  • Ethyl vs.

Inferred Pharmacological Profile

While direct activity data for the target compound are unavailable, analogs suggest:

  • Target Engagement: The quinoline and piperidine-carboxamide motifs are common in kinase inhibitors (e.g., MET or ALK inhibitors).
  • Metabolism : Fluorinated or SMe-containing analogs may exhibit prolonged half-lives due to resistance to oxidative metabolism .

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